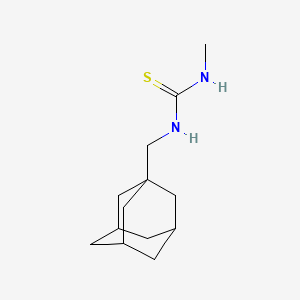
N-(1-adamantylmethyl)-N'-methylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-adamantylmethyl)-N'-methylthiourea (AMTM) is a chemical compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic properties. AMTM is a thiourea derivative that has been shown to have a wide range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of N-(1-adamantylmethyl)-N'-methylthiourea is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of reverse transcriptase, an enzyme that is essential for the replication of HIV-1. It has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and proliferation. In addition, this compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in energy metabolism and cellular stress responses.
Biochemical and Physiological Effects
This compound has a wide range of biochemical and physiological effects. It has been shown to have antioxidant properties, which may contribute to its neuroprotective effects. This compound has also been shown to inhibit the production of inflammatory cytokines, which may contribute to its antiviral and antitumor effects. In addition, this compound has been shown to modulate the activity of various ion channels, including the NMDA receptor, which is involved in learning and memory.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-adamantylmethyl)-N'-methylthiourea has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have high purity and stability. In addition, it has a wide range of potential applications, including antiviral, antitumor, and neuroprotective therapies. However, there are also some limitations to using this compound in lab experiments. It has been shown to have low solubility in water, which may limit its use in certain applications. In addition, its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic effects.
Zukünftige Richtungen
There are several future directions for research on N-(1-adamantylmethyl)-N'-methylthiourea. One area of interest is the development of novel synthesis methods that can improve the yield and purity of this compound. Another area of interest is the investigation of this compound's potential as a therapeutic agent for various diseases, including viral infections, cancer, and neurodegenerative disorders. In addition, further studies are needed to elucidate the mechanism of action of this compound and to optimize its therapeutic effects. Finally, the development of novel analogs of this compound may lead to the discovery of more potent and selective compounds with improved therapeutic properties.
Synthesemethoden
N-(1-adamantylmethyl)-N'-methylthiourea can be synthesized using a variety of methods, including the reaction of N-methylthiourea with 1-adamantylmethyl bromide in the presence of a base such as potassium carbonate. Another method involves the reaction of N-methylthiourea with 1-adamantylmethyl isocyanate. Both of these methods have been used to successfully synthesize this compound with high yields and purity.
Wissenschaftliche Forschungsanwendungen
N-(1-adamantylmethyl)-N'-methylthiourea has been extensively studied for its potential therapeutic properties. It has been shown to have antiviral, antitumor, and neuroprotective effects. This compound has been investigated for its ability to inhibit the replication of various viruses, including HIV-1, influenza A, and herpes simplex virus. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, this compound has been investigated for its neuroprotective effects in models of Parkinson's disease and Alzheimer's disease.
Eigenschaften
IUPAC Name |
1-(1-adamantylmethyl)-3-methylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2S/c1-14-12(16)15-8-13-5-9-2-10(6-13)4-11(3-9)7-13/h9-11H,2-8H2,1H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZPMESBFRBNUED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NCC12CC3CC(C1)CC(C3)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{1-[1-(2,5-difluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B5169835.png)
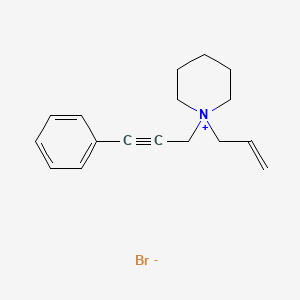
![2,6-difluoro-N-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)benzamide](/img/structure/B5169845.png)
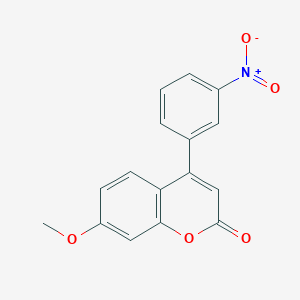
![N-benzyl-2-{[N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B5169854.png)
![1,1'-(1,4-piperazinediyl)bis{3-[4-(2-cyclopenten-1-yl)phenoxy]-2-propanol}](/img/structure/B5169857.png)
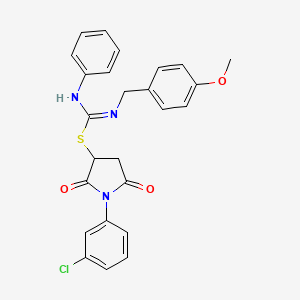
![2-(4-bromophenoxy)-N-dibenzo[b,d]furan-3-ylacetamide](/img/structure/B5169873.png)
![5-[4-(diethylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5169878.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3-methyl-4-nitrobenzamide](/img/structure/B5169882.png)
![2-chloro-3-[4-nitro-2-(trifluoromethyl)phenoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5169888.png)
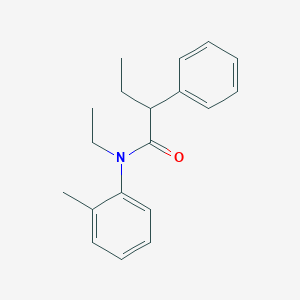
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-iodobenzamide](/img/structure/B5169910.png)
![2-(1,3-benzodioxol-5-yl)-3-[3-(dimethylamino)propyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B5169920.png)
